4'-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-[1,1'-biphenyl]-4-carbonitrile
Overview
Description
4’-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-[1,1’-biphenyl]-4-carbonitrile is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound features a biphenyl core with a dioxaborinan substituent, making it a valuable intermediate in organic synthesis and material science.
Mechanism of Action
Mode of Action
The mode of action of this compound is not well understood at this time. It is likely that it interacts with its targets in a specific manner that leads to changes in cellular processes. The exact nature of these interactions and the resulting changes are currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information about how environmental factors influence the action of “4’-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-[1,1’-biphenyl]-4-carbonitrile” is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-[1,1’-biphenyl]-4-carbonitrile typically involves the reaction of biphenyl derivatives with boronic acid esters. One common method includes the use of Suzuki-Miyaura coupling reactions, where aryl halides react with boronic acids in the presence of a palladium catalyst . The reaction conditions often involve solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4’-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong bases.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used.
Major Products
The major products formed from these reactions include boronic acids, amines, and substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4’-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-[1,1’-biphenyl]-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound can be used in the development of fluorescent probes and sensors for biological imaging.
Comparison with Similar Compounds
Similar Compounds
- 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
- 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
Uniqueness
Compared to similar compounds, 4’-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-[1,1’-biphenyl]-4-carbonitrile stands out due to its biphenyl core, which provides additional stability and electronic properties. This makes it particularly useful in applications requiring robust and stable intermediates, such as in the synthesis of pharmaceuticals and advanced materials.
Properties
IUPAC Name |
4-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BNO2/c1-18(2)12-21-19(22-13-18)17-9-7-16(8-10-17)15-5-3-14(11-20)4-6-15/h3-10H,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEYETVVQVRHSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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